Methyl 2-chloro-3,5-difluorobenzoate
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Overview
Description
“Methyl 2-chloro-3,5-difluorobenzoate” is a chemical compound with the CAS Number: 1261846-02-9 . It has a molecular weight of 206.58 and its IUPAC name is this compound . The compound is stored at a temperature of 2-8°C and is in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5ClF2O2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Theoretical and Experimental Studies on Similar Compounds
Corrosion Inhibition
A theoretical study on benzimidazole derivatives (not directly Methyl 2-chloro-3,5-difluorobenzoate but similarly structured compounds) showed their potential as corrosion inhibitors for mild steel. This research utilized Density Functional Theory (DFT) to predict properties relevant to their inhibitory action, suggesting a potential application area for this compound in material science (Obot & Obi-Egbedi, 2010).
Ferroelectric and Antiferroelectric Properties
The investigation into benzimidazole compounds revealed their ability to exhibit above-room-temperature ferroelectricity and antiferroelectricity. This property is crucial for the development of lead- and rare-metal-free ferroelectric devices, indicating potential electronic applications for similar fluorinated compounds (Horiuchi et al., 2012).
Photocatalytic Activity for Environmental Purification
A study on the photocatalytic degradation of herbicides using a metal–organic framework highlighted the utility of such compounds in environmental cleanup and water treatment. Although not directly about this compound, this research suggests potential research angles into the catalytic properties of related compounds (Hayati et al., 2021).
Inhibition of Metal Corrosion
Another study focused on 8-hydroxyquinoline derivatives demonstrated their efficiency as corrosion inhibitors. Such findings could guide research into the application of this compound in protecting metals against corrosion, given the structural similarities and potential for similar interactions (Rbaa et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of Methyl 2-chloro-3,5-difluorobenzoate are currently unknown .
Pharmacokinetics
Its impact on bioavailability, therefore, remains unclear. It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution characteristics.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the specific effects of this compound at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound should be stored at a temperature between 2-8°C .
Properties
IUPAC Name |
methyl 2-chloro-3,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDYFGQDDRCRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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